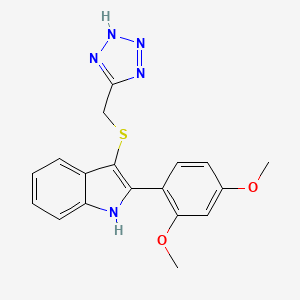
alpha-D-Ribopyranoside, phenylmethyl 2,3-anhydro-,trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-D-Ribopyranoside, phenylmethyl 2,3-anhydro-, trifluoromethanesulfonate: is a complex organic compound that belongs to the class of glycosides. Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond. This particular compound features a ribopyranoside structure, which is a six-membered ring form of ribose, a type of sugar. The phenylmethyl group and the trifluoromethanesulfonate group add unique chemical properties to this molecule, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-Ribopyranoside, phenylmethyl 2,3-anhydro-, trifluoromethanesulfonate typically involves multiple steps. One common method starts with the protection of the hydroxyl groups of ribose, followed by the introduction of the phenylmethyl group. The 2,3-anhydro bridge is then formed through a cyclization reaction. Finally, the trifluoromethanesulfonate group is introduced using trifluoromethanesulfonic anhydride under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps such as crystallization and chromatography are crucial to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Alpha-D-Ribopyranoside, phenylmethyl 2,3-anhydro-, trifluoromethanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group is a good leaving group, making the compound reactive towards nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the functional groups attached to the ribopyranoside ring.
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or basic conditions, breaking the molecule into its constituent parts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation can produce carboxylic acids or aldehydes.
Applications De Recherche Scientifique
Chemistry: In chemistry, alpha-D-Ribopyranoside, phenylmethyl 2,3-anhydro-, trifluoromethanesulfonate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology and Medicine: In biology and medicine, this compound can be used to study glycosidic bond formation and hydrolysis. It may also serve as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in materials science and nanotechnology.
Mécanisme D'action
The mechanism of action of alpha-D-Ribopyranoside, phenylmethyl 2,3-anhydro-, trifluoromethanesulfonate involves its reactivity towards nucleophiles and electrophiles. The trifluoromethanesulfonate group acts as a leaving group, facilitating substitution reactions. The 2,3-anhydro bridge can undergo ring-opening reactions, leading to the formation of various derivatives. These reactions can be exploited in the synthesis of complex molecules and in studying biochemical pathways .
Comparaison Avec Des Composés Similaires
Methyl alpha-D-glucopyranoside: Another glycoside with a similar structure but different functional groups.
Methyl beta-D-ribofuranoside: A furanose form of ribose with different reactivity and properties.
Benzyl 2,3-anhydro-beta-D-ribopyranoside: A closely related compound with a benzyl group instead of a phenylmethyl group.
Uniqueness: Alpha-D-Ribopyranoside, phenylmethyl 2,3-anhydro-, trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which imparts high reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and form diverse derivatives sets it apart from similar compounds.
Propriétés
Numéro CAS |
71204-44-9 |
|---|---|
Formule moléculaire |
C13H13F3O6S |
Poids moléculaire |
354.30 g/mol |
Nom IUPAC |
[(1R,2S,5R,6S)-2-phenylmethoxy-3,7-dioxabicyclo[4.1.0]heptan-5-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C13H13F3O6S/c14-13(15,16)23(17,18)22-9-7-20-12(11-10(9)21-11)19-6-8-4-2-1-3-5-8/h1-5,9-12H,6-7H2/t9-,10-,11-,12+/m1/s1 |
Clé InChI |
LOGQNDXALRRQTN-KKOKHZNYSA-N |
SMILES isomérique |
C1[C@H]([C@@H]2[C@@H](O2)[C@H](O1)OCC3=CC=CC=C3)OS(=O)(=O)C(F)(F)F |
SMILES canonique |
C1C(C2C(O2)C(O1)OCC3=CC=CC=C3)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium;2-[[4-(cyclohexylamino)-9,10-dioxoanthracen-1-yl]amino]-5-ethoxybenzenesulfonate](/img/structure/B14466095.png)
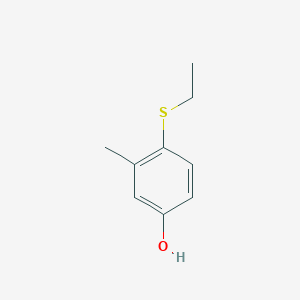

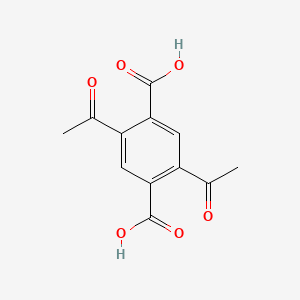
![2-(dimethylamino)-N-[3-[[2-(dimethylamino)acetyl]amino]propyl]acetamide](/img/structure/B14466114.png)
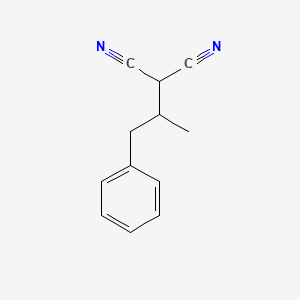



![(1E)-N-(Propan-2-yl)-1-[(propan-2-yl)imino]-1H-phenalen-9-amine](/img/structure/B14466142.png)
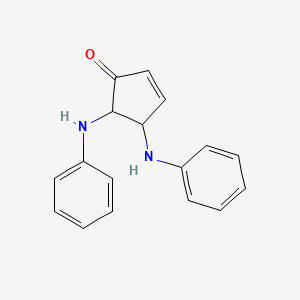

![3-[2-(2-Pyridinyl)ethyl]-2,4-pentanedione](/img/structure/B14466165.png)
